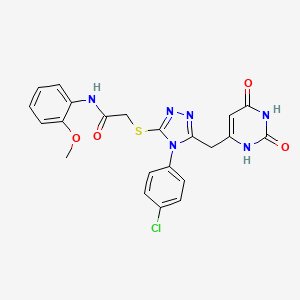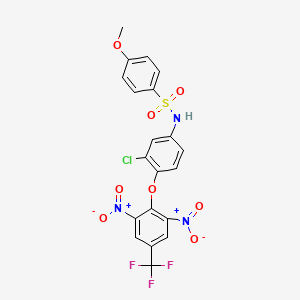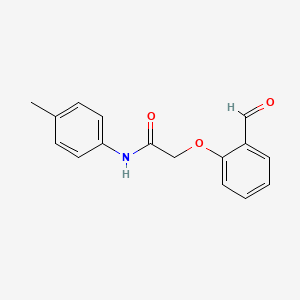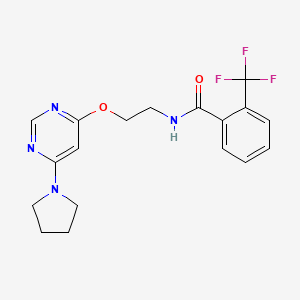![molecular formula C8H7F3N2O2 B2485798 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid CAS No. 1495681-98-5](/img/structure/B2485798.png)
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
作用机制
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
It is known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The synthesis of similar pyrazole derivatives has been studied .
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process of similar pyrazole derivatives has been found to be influenced by temperature and solvent conditions . Moreover, safety precautions suggest avoiding dust inhalation and skin or eye contact .
生化分析
Biochemical Properties
The nature of these interactions can be influenced by the specific structure of the pyrazole, including the presence of the trifluoromethyl group .
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazoles can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazoles can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazoles can interact with transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that pyrazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours . This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer . The cyclization reaction is carried out in a mixed solvent of methanol and water .
Industrial Production Methods: The industrial production of this compound leverages high-yield processes, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . The use of trifluoroacetyl chloride instead of phosgene as the acylating reagent is one such example, which improves the yield and safety of the process .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl iodides in DMF (dimethylformamide).
Cyclization Reactions: Reagents such as arylhydrazines and ethyl 5-(3-aryl-3-oxopropinyl)anthranilates are used under regioselective conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrimidines .
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, pyrazole derivatives, including this compound, are studied for their potential as enzyme inhibitors and therapeutic agents . They have shown promise in inhibiting enzymes like D-amino acid oxidase, which is involved in oxidative stress .
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for various chemical processes .
相似化合物的比较
Uniqueness: The presence of the trifluoromethyl group in 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid distinguishes it from other pyrazole derivatives. This group enhances the compound’s chemical stability, biological activity, and binding affinity, making it a valuable molecule in various scientific and industrial applications .
属性
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-3(7(14)15)2-5(4)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOMAYFHMXUFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C(=NN2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2485716.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

![N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2485720.png)



![2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B2485727.png)

![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2485731.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)
